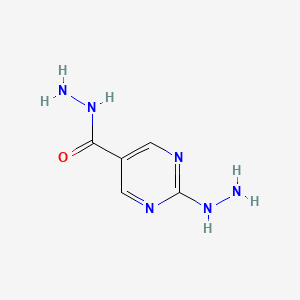

2-Hydrazinylpyrimidine-5-carbohydrazide

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

287714-38-9 |

|---|---|

Molecular Formula |

C5H8N6O |

Molecular Weight |

168.16 g/mol |

IUPAC Name |

2-hydrazinylpyrimidine-5-carbohydrazide |

InChI |

InChI=1S/C5H8N6O/c6-10-4(12)3-1-8-5(11-7)9-2-3/h1-2H,6-7H2,(H,10,12)(H,8,9,11) |

InChI Key |

JNYOEANNGJUISB-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=NC(=N1)NN)C(=O)NN |

Origin of Product |

United States |

Contextualization of Pyrimidine Scaffolds in Modern Organic and Medicinal Chemistry Research

The pyrimidine (B1678525) nucleus is a cornerstone of heterocyclic chemistry, primarily due to its prevalence in biological systems and its utility as a versatile synthetic scaffold. researchgate.net As a fundamental component of nucleobases such as cytosine, thymine, and uracil, pyrimidine is integral to the structure of DNA and RNA. This biological ubiquity has inspired medicinal chemists to explore pyrimidine derivatives for a wide range of therapeutic applications. researchgate.net The pyrimidine ring system is a privileged scaffold in drug discovery, with numerous approved drugs incorporating this moiety for the treatment of cancers, infections, and cardiovascular diseases. researchgate.net

The academic fascination with pyrimidine scaffolds stems from their rich and tunable reactivity. The nitrogen atoms in the ring influence its electronic properties, making it amenable to a variety of chemical transformations. This allows for the introduction of diverse functional groups, leading to the generation of large libraries of compounds for biological screening. researchgate.net The structural rigidity of the pyrimidine ring also provides a well-defined framework for the spatial orientation of substituents, which is crucial for optimizing interactions with biological targets.

Role of Hydrazine and Carbohydrazide Moieties As Functional Groups in Chemical Synthesis and Derivatization

Hydrazine (B178648) (H₂N-NH₂) and its derivatives, such as carbohydrazides, are highly valuable functional groups in organic synthesis due to their nucleophilic nature and their ability to undergo a wide range of chemical reactions. iosrjournals.org The presence of two adjacent nitrogen atoms with lone pairs of electrons makes hydrazine a potent nucleophile, readily participating in reactions with electrophilic centers. This reactivity is harnessed in the synthesis of a vast number of heterocyclic compounds, including pyrazoles, pyridazines, and triazoles.

The carbohydrazide (B1668358) moiety (-NHNHC(=O)NHNH₂), which is a derivative of hydrazine, is particularly important as a precursor for the synthesis of various five-membered heterocycles like 1,3,4-oxadiazoles and 1,2,4-triazoles. researchgate.net These heterocyclic systems are themselves of significant interest in medicinal chemistry due to their diverse biological activities. researchgate.netorgsyn.org Furthermore, the hydrazone linkage (-C=N-NH-), formed by the condensation of hydrazines or carbohydrazides with aldehydes and ketones, is a key structural motif in many biologically active molecules and serves as a versatile intermediate in organic synthesis. researchgate.net

Rationale for Dedicated Academic Research on 2 Hydrazinylpyrimidine 5 Carbohydrazide As a Chemical Entity and Precursor

The academic rationale for focusing on 2-Hydrazinylpyrimidine-5-carbohydrazide lies in the synergistic combination of its constituent parts. The pyrimidine (B1678525) core provides a biologically relevant and synthetically versatile platform. The two distinct hydrazine-derived functional groups—the 2-hydrazinyl and the 5-carbohydrazide moieties—offer multiple reactive sites for derivatization. This dual functionality allows for the selective or simultaneous modification of the molecule, leading to the creation of a wide range of complex structures.

As a chemical precursor, this compound is a gateway to novel heterocyclic systems. The differential reactivity of the two hydrazine (B178648) groups can be exploited to construct fused ring systems or to introduce diverse substituents. For instance, the carbohydrazide (B1668358) at the 5-position can be cyclized to form oxadiazole or triazole rings, while the hydrazinyl group at the 2-position can be used to build fused pyrazolo[1,5-a]pyrimidine (B1248293) or triazolo[4,3-a]pyrimidine systems. This potential for generating molecular diversity from a single, well-defined starting material is a key driver for its academic exploration.

Overview of Research Domains and Methodological Approaches

Retrosynthetic Analysis and Key Disconnections for the Compound

Retrosynthetic analysis is a technique used to plan the synthesis of a target molecule by deconstructing it into simpler, commercially available starting materials. For this compound, the primary disconnections involve the carbon-nitrogen bonds of the hydrazinyl and carbohydrazide (B1668358) functional groups.

The most logical retrosynthetic approach for this compound (I) identifies a key precursor, a di-substituted pyrimidine ring. The two key disconnections are at the C2-N bond of the hydrazinyl group and the C5-C bond of the carbohydrazide group, suggesting a nucleophilic substitution and a hydrazinolysis reaction, respectively. This leads back to a precursor such as methyl 2-chloropyrimidine-5-carboxylate (II). This precursor is, in turn, derivable from simpler, acyclic starting materials through established pyrimidine ring synthesis methodologies, such as the condensation of a 1,3-dicarbonyl compound with an amidine derivative.

Conventional Synthetic Pathways and Reaction Schemes

Conventional synthetic routes to this compound typically involve a multi-step process starting from readily available pyrimidine precursors. These pathways focus on the sequential introduction of the hydrazinyl and carbohydrazide functionalities.

Multistep Synthesis from Readily Available Pyrimidine Precursors

A common strategy for the synthesis of polysubstituted pyrimidines involves the construction of the pyrimidine ring followed by functional group interconversions. A plausible route to this compound begins with the synthesis of a suitable pyrimidine precursor, such as a 2-halopyrimidine-5-carboxylic acid ester.

For instance, the synthesis can commence from a compound like ethyl 2-chloro-4-methylpyrimidine-5-carboxylate. The pyrimidine ring itself can be constructed through the condensation of a β-ketoester with an appropriate amidine, a well-established method in pyrimidine chemistry.

Hydrazinolysis Reactions to Introduce Hydrazinyl and Carbohydrazide Groups

The introduction of both the hydrazinyl and carbohydrazide moieties can be efficiently achieved through reactions with hydrazine (B178648) hydrate (B1144303) (NH₂NH₂·H₂O). who.intnih.gov This nucleophile can displace a leaving group, such as a halogen, at the 2-position of the pyrimidine ring and can also react with an ester group at the 5-position to form the corresponding carbohydrazide.

A probable synthetic scheme involves the treatment of a precursor like methyl 2-chloropyrimidine-5-carboxylate with an excess of hydrazine hydrate. The reaction likely proceeds in a stepwise manner, with the more reactive acyl chloride (if the carboxylic acid is first converted) or ester reacting first, followed by the nucleophilic aromatic substitution of the chloride at the C2 position. Alternatively, a dihalopyrimidine precursor could be used, where both halogens are substituted by hydrazine, followed by selective functionalization of one of the hydrazinyl groups.

The reaction of an ester with hydrazine hydrate is a standard method for the preparation of carbohydrazides. who.int Similarly, the displacement of a chlorine atom from an electron-deficient heterocyclic ring like pyrimidine by hydrazine is a well-documented transformation. google.com

Optimization of Reaction Conditions and Yields

The efficiency of the synthesis of this compound is highly dependent on the reaction conditions. Key parameters that can be optimized include the choice of solvent, reaction temperature, and the molar ratio of reactants.

For the hydrazinolysis of the ester and the nucleophilic substitution of the chloro group, solvents such as ethanol (B145695), isopropanol, or dioxane are commonly employed. The reaction temperature can be varied from room temperature to reflux to control the reaction rate and minimize side reactions. An excess of hydrazine hydrate is typically used to ensure complete conversion of both the ester and the chloro groups.

| Parameter | Condition | Expected Outcome |

| Solvent | Ethanol, Isopropanol | Good solubility for reactants, facilitates reaction. |

| Temperature | Reflux | Increased reaction rate for both hydrazinolysis and substitution. |

| Reactant Ratio | Excess hydrazine hydrate | Drives the reaction to completion, ensuring formation of both functional groups. |

| Reaction Time | 4-12 hours | Sufficient time for completion of both reaction steps. |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Careful control of these parameters is crucial to maximize the yield of the desired product and to minimize the formation of byproducts, such as the di-acylated hydrazine or incomplete reaction products.

Modern and Green Chemistry Approaches in Synthesis

In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methodologies. These modern approaches, often falling under the umbrella of "green chemistry," aim to reduce waste, minimize energy consumption, and use less hazardous materials.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating a wide range of chemical transformations. The use of microwave irradiation can lead to dramatic reductions in reaction times, increased product yields, and enhanced product purity compared to conventional heating methods.

In the context of synthesizing this compound, microwave heating can be applied to both the hydrazinolysis and the nucleophilic substitution steps. The rapid and uniform heating provided by microwaves can significantly shorten the required reaction time from several hours to just a few minutes. This not only improves the efficiency of the synthesis but also aligns with the principles of green chemistry by reducing energy consumption. Several studies have reported the successful application of microwave irradiation for the synthesis of various pyrimidine derivatives, demonstrating the potential of this technology for the preparation of the target compound.

| Method | Reaction Time | Yield | Environmental Impact |

| Conventional Heating | 4-12 hours | Moderate | Higher energy consumption, longer process time. |

| Microwave-Assisted | 10-30 minutes | Potentially higher | Reduced energy consumption, faster process. |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Solvent-Free or Environmentally Benign Solvent Systems

In recent years, a significant shift towards green chemistry has spurred the development of synthetic protocols that minimize or eliminate the use of hazardous organic solvents. researchgate.netfigshare.com For the synthesis of pyrimidine derivatives and their subsequent conversion to carbohydrazides, several solvent-free and environmentally benign solvent systems have been explored. researchgate.netacademie-sciences.frresearchgate.net

The key transformation to obtain this compound involves the reaction of a 2-substituted-pyrimidine-5-carboxylate ester, such as ethyl 2-chloropyrimidine-5-carboxylate, with hydrazine hydrate. While traditionally conducted in solvents like ethanol, this reaction can be adapted to greener conditions. ajgreenchem.comajgreenchem.comnih.govwho.int

Solvent-Free Synthesis:

Solvent-free, or neat, reactions offer numerous advantages, including reduced waste, lower costs, and often shorter reaction times. academie-sciences.fr The direct reaction of an ester precursor with hydrazine hydrate under solvent-free conditions can be achieved by heating the mixture. This approach is particularly effective for the synthesis of various carbohydrazides. researchgate.net The reaction progress can be monitored using thin-layer chromatography (TLC). The absence of a solvent simplifies the work-up procedure, as the product often crystallizes upon cooling.

Microwave-Assisted Solvent-Free Synthesis:

Microwave irradiation has emerged as a powerful tool in green synthesis, often leading to dramatic reductions in reaction times and improved yields. egranth.ac.in The application of microwave energy to a solvent-free mixture of the pyrimidine ester and hydrazine hydrate can significantly accelerate the formation of the desired carbohydrazide. This high-efficiency method aligns with the principles of green chemistry by reducing energy consumption. egranth.ac.in

Environmentally Benign Solvents:

When a solvent is necessary, the use of environmentally benign options is preferred. Water and ethanol are considered greener alternatives to hazardous organic solvents. The synthesis of carbohydrazides from their corresponding esters is commonly performed in refluxing ethanol. ajgreenchem.comajgreenchem.comchemicalbook.com This method provides a good balance between reaction efficiency and environmental impact.

The following table summarizes various green synthetic approaches applicable to the synthesis of carbohydrazide derivatives from esters, which can be extrapolated for the synthesis of this compound.

| Method | Catalyst/Conditions | Solvent | Advantages |

| Conventional Heating | Reflux | Ethanol | Readily available green solvent, established method. ajgreenchem.comnih.gov |

| Solvent-Free | Neat, heating | None | Reduced waste, simple work-up, high efficiency. researchgate.netacademie-sciences.fr |

| Microwave-Assisted | Microwave irradiation | None or Ethanol | Rapid reaction times, increased yields, energy efficient. egranth.ac.in |

Purification and Isolation Techniques for Synthetic Intermediates and Final Products

The purification and isolation of this compound and its synthetic intermediates are crucial for obtaining a product of high purity. The choice of technique depends on the physical properties of the compound and the nature of the impurities.

Crystallization and Recrystallization:

Crystallization is the most common and effective method for purifying solid organic compounds like carbohydrazides. chemicalbook.comgoogle.com For the final product, this compound, and its precursors, recrystallization from a suitable solvent is the primary purification technique.

The process typically involves dissolving the crude product in a minimal amount of a hot solvent in which the compound is soluble at elevated temperatures but sparingly soluble at lower temperatures. Upon cooling, the pure compound crystallizes out, leaving the impurities dissolved in the mother liquor. The crystals are then collected by filtration, washed with a small amount of cold solvent to remove any adhering impurities, and dried. chemicalbook.comresearchgate.net

For pyrimidine derivatives that are soluble only in high-boiling point solvents like DMF or DMSO, diffusion crystallization can be an effective technique. researchgate.net This involves dissolving the compound in a solvent like DMF and placing it in a larger container with a miscible anti-solvent (a solvent in which the compound is insoluble), such as dichloromethane (B109758) (DCM). The slow diffusion of the anti-solvent into the solution induces the formation of high-purity crystals. researchgate.net

Common solvents used for the recrystallization of pyrimidine and carbohydrazide derivatives include:

Ethanol researchgate.net

Chloroform/Petroleum ether mixture who.int

Water

Chromatographic Techniques:

When recrystallization is not sufficient to remove all impurities, chromatographic methods are employed.

Column Chromatography: This is a versatile technique for purifying synthetic intermediates and final products. nih.gov A solution of the crude compound is passed through a column packed with a stationary phase, typically silica (B1680970) gel. A solvent or a mixture of solvents (the mobile phase) is used to elute the components of the mixture down the column at different rates, allowing for their separation. The fractions are collected and the solvent is evaporated to yield the purified compound.

Thin-Layer Chromatography (TLC): While primarily an analytical tool to monitor reaction progress and assess purity, TLC can also be used for small-scale preparative separations.

The table below outlines the common purification techniques for the target compound and its intermediates.

| Compound Type | Purification Technique | Typical Solvents/Mobile Phases |

| 2-Chloropyrimidine-5-carboxylate Esters | Column Chromatography | Ethyl acetate (B1210297)/Petroleum ether |

| This compound | Recrystallization | Ethanol, Water, or DMF/DCM (Diffusion) researchgate.net |

| General Pyrimidine Intermediates | Recrystallization | Ethanol, Chloroform researchgate.net |

| General Pyrimidine Intermediates | Column Chromatography | Gradients of Ethyl acetate and Hexane |

Following purification, the isolated product is typically dried under vacuum to remove any residual solvent. chemicalbook.comgoogle.com

Spectroscopic Techniques for Detailed Structural Characterization (Beyond Basic Identification)

Spectroscopic analysis is fundamental to understanding the molecule's structure in both solution and solid states. High-resolution techniques are employed to map atomic connectivity, probe functional groups, and confirm elemental composition.

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of this compound in solution. One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments would be conducted to unambiguously assign all proton and carbon signals.

The ¹H NMR spectrum is expected to show distinct signals for the pyrimidine ring protons, as well as exchangeable protons from the hydrazinyl (-NHNH₂) and carbohydrazide (-CONHNH₂) moieties. The conformation of the sugar ring in similar substituted pyrimidine nucleosides is often determined from proton-proton coupling constants, allowing for a description of the equilibrium between different puckering domains. nih.gov Analysis of coupling constants between adjacent protons would help define the molecule's preferred conformation. Furthermore, advanced techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) could reveal through-space correlations, providing critical information about the spatial arrangement of the substituents and the rotational preferences around the single bonds.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in DMSO-d₆ This table presents hypothetical data based on typical chemical shifts for similar functional groups.

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Pyrimidine H-4/H-6 | 8.0 - 8.5 | 155 - 160 |

| Pyrimidine C-2 | - | 160 - 165 |

| Pyrimidine C-5 | - | 110 - 115 |

| Hydrazinyl -NH- | 9.0 - 9.5 (broad) | - |

| Hydrazinyl -NH₂ | 4.5 - 5.0 (broad) | - |

| Carbohydrazide C=O | - | 165 - 170 |

| Carbohydrazide -CONH- | 10.0 - 10.5 (broad) | - |

| Carbohydrazide -NH₂ | 4.0 - 4.5 (broad) | - |

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, provides detailed information about the functional groups present in this compound and the nature of its intermolecular interactions. nih.gov The spectra are characterized by absorption bands corresponding to the vibrational modes of specific bonds.

Key expected vibrations include N-H stretching bands from the hydrazinyl and carbohydrazide groups, typically in the 3200-3400 cm⁻¹ region. nih.gov The C=O stretching vibration of the carbohydrazide (Amide I band) is anticipated to appear as a strong absorption around 1650-1680 cm⁻¹. nih.gov The N-H bending vibration (Amide II band) and various C-N and N-N stretching modes would also be present. The positions of the N-H and C=O bands are highly sensitive to hydrogen bonding; shifts to lower frequencies in the solid-state spectrum compared to a dilute solution would provide strong evidence for intermolecular hydrogen bonding. nih.gov

Table 2: Expected Characteristic Vibrational Frequencies for this compound This table presents hypothetical data based on typical vibrational modes for the constituent functional groups.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Hydrazinyl / Carbohydrazide | N-H Stretch | 3200 - 3400 |

| Carbohydrazide | C=O Stretch (Amide I) | 1650 - 1680 |

| Carbohydrazide / Hydrazinyl | N-H Bend (Amide II) | 1580 - 1620 |

| Pyrimidine Ring | C=N / C=C Stretch | 1450 - 1600 |

| Hydrazinyl / Carbohydrazide | N-N Stretch | 1100 - 1200 |

High-Resolution Mass Spectrometry (HRMS) is crucial for confirming the elemental composition of this compound and for elucidating its fragmentation pathways under ionization. Techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled with a high-resolution analyzer like an Orbitrap would be used. mdpi.com

The exact mass of the protonated molecule, [M+H]⁺, would be measured and compared to the calculated theoretical mass for C₅H₉N₆O⁺, providing unambiguous confirmation of the molecular formula. Tandem mass spectrometry (MS/MS) experiments involve selecting the precursor ion and subjecting it to collision-induced dissociation (CID) to generate a fragmentation pattern. mdpi.comnih.gov The fragmentation of carbohydrazide derivatives often involves characteristic losses of ammonia (B1221849) (NH₃), hydrazine (N₂H₄), and cleavage of the amide bond. researchgate.net Analyzing the exact masses of the fragment ions allows for the reconstruction of the molecule's connectivity and provides further structural confirmation.

Table 3: Predicted HRMS Data and Plausible Fragmentations for this compound This table presents hypothetical data based on calculated exact masses and common fragmentation patterns.

| Ion | Formula | Calculated m/z | Description |

| [M+H]⁺ | C₅H₉N₆O⁺ | 171.0883 | Protonated Parent Molecule |

| [M+H - NH₃]⁺ | C₅H₆N₅O⁺ | 154.0618 | Loss of Ammonia |

| [M+H - N₂H₄]⁺ | C₅H₅N₄O⁺ | 137.0458 | Loss of Hydrazine |

| [C₅H₅N₄]⁺ | C₅H₅N₄⁺ | 119.0560 | Loss of Carbohydrazide Moiety |

| [C₄H₄N₃O]⁺ | C₄H₄N₃O⁺ | 108.0349 | Cleavage and Rearrangement |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive and detailed picture of a molecule's structure in the solid state, offering precise coordinates for each atom in the crystal lattice.

Growing a suitable single crystal of this compound would allow for analysis by single-crystal X-ray diffraction. This technique would yield precise bond lengths, bond angles, and torsion angles, providing an unambiguous confirmation of the molecular geometry. mdpi.commdpi.com

A key structural question that X-ray crystallography can answer is the issue of tautomerism. The pyrimidine ring and the hydrazinyl group can potentially exist in different tautomeric forms (e.g., amino-imino tautomerism). While NMR can provide information about the dominant tautomer in solution, X-ray diffraction definitively identifies the form present in the solid state by precisely locating the positions of hydrogen atoms. nih.gov This analysis would confirm the planarity of the pyrimidine ring and the specific conformation adopted by the flexible hydrazinyl and carbohydrazide side chains.

The crystal structure reveals not only the geometry of a single molecule but also how multiple molecules arrange themselves in the solid state. Given the presence of multiple hydrogen bond donors (-NH, -NH₂) and acceptors (pyrimidine N atoms, C=O), this compound is expected to form extensive and robust intermolecular hydrogen bonding networks. researchgate.netmdpi.com

Polymorphism and Solid-State Forms

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical aspect in the development of pharmaceutical compounds as different polymorphs can exhibit distinct physicochemical properties, including solubility, stability, and bioavailability. While no specific studies on the polymorphism of this compound have been reported, the potential for polymorphic behavior can be inferred from the analysis of similar molecular structures.

The presence of flexible hydrazine and carbohydrazide side chains, coupled with the rigid pyrimidine core, provides multiple opportunities for different intermolecular hydrogen bonding networks and crystal packing arrangements. The hydrogen bond donors (-NH and -NH2 groups) and acceptors (N atoms of the pyrimidine ring and the carbonyl oxygen) can engage in a variety of supramolecular synthons, which could lead to the formation of different crystalline lattices.

For instance, studies on other pyrimidine derivatives have revealed the existence of multiple polymorphic forms. A bioactive pyrazolo[3,4-d]pyrimidine derivative has been shown to exist in two distinct monoclinic polymorphs, which differ in the conformation of the molecule and the hydrogen-bonding patterns. mdpi.com This highlights the propensity of such heterocyclic systems to adopt various solid-state arrangements. The crystallization solvent and conditions (e.g., temperature, pressure, and evaporation rate) would likely play a crucial role in determining which polymorphic form of this compound is obtained.

It is also conceivable that this compound could form solvates or hydrates, where solvent molecules are incorporated into the crystal lattice. The stability of these forms would depend on the nature of the solvent and the strength of its interaction with the host molecule.

Table 1: Potential Solid-State Forms of this compound

| Form | Description | Potential Characterization Techniques |

| Anhydrous Polymorphs | Different crystal lattices of the pure compound without any associated solvent molecules. | X-ray Powder Diffraction (XRPD), Single-Crystal X-ray Diffraction, Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA) |

| Hydrates | Crystalline forms containing one or more water molecules within the crystal structure. | Karl Fischer Titration, TGA, Dynamic Vapor Sorption (DVS) |

| Solvates | Crystalline forms incorporating solvent molecules other than water. | Gas Chromatography-Mass Spectrometry (GC-MS), TGA, Nuclear Magnetic Resonance (NMR) Spectroscopy |

| Amorphous Form | A non-crystalline, disordered solid form. | XRPD, DSC |

Advanced Chiroptical Spectroscopy (if applicable)

Chiroptical spectroscopy techniques, such as circular dichroism (CD) and optical rotatory dispersion (ORD), are powerful tools for studying the three-dimensional structure of chiral molecules. A molecule is considered chiral if it is non-superimposable on its mirror image.

Based on its chemical structure, this compound is an achiral molecule as it does not possess a stereocenter and has a plane of symmetry. Therefore, in an achiral environment, it is not expected to exhibit a chiroptical response.

However, it is important to consider that chiroptical properties can be induced in achiral molecules under certain conditions. For example, if this compound were to interact with a chiral entity, such as a protein, a chiral auxiliary, or a chiral solvent, it could adopt a conformation that is no longer superimposable on its mirror image, leading to an induced circular dichroism (ICD) spectrum. Such studies could provide valuable information about the binding of the molecule to its biological target.

Furthermore, if derivatives of this compound were synthesized to include a chiral center, these new chemical entities would be amenable to analysis by chiroptical spectroscopy. For instance, the synthesis of chiral pyrrolo[2,3-d]pyrimidine derivatives has been reported, and their chiroptical properties were instrumental in establishing structure-activity relationships. nih.gov

In the absence of inherent chirality, other advanced spectroscopic techniques could be employed for the detailed structural elucidation of this compound. For example, vibrational circular dichroism (VCD) could potentially be used to study the conformational preferences of the flexible side chains in solution.

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in understanding the electronic structure and intrinsic properties of a molecule at the atomic level. These methods solve the Schrödinger equation (or its density-based equivalent) to provide detailed information about molecular geometry, orbital energies, and charge distribution.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules by focusing on the electron density rather than the complex many-electron wavefunction. nih.govijcce.ac.ir For this compound, DFT, particularly with hybrid functionals like B3LYP and a suitable basis set (e.g., 6-311G(d,p)), is employed to determine the most stable three-dimensional arrangement of its atoms—a process known as geometry optimization. nih.govkbhgroup.in

The optimization process systematically adjusts bond lengths, bond angles, and dihedral angles to find the minimum energy conformation of the molecule. This reveals crucial structural parameters. For instance, calculations on similar heterocyclic systems show that the pyrimidine ring is largely planar, while the hydrazinyl and carbohydrazide side chains will have specific orientations determined by intramolecular hydrogen bonding and steric effects. kbhgroup.in The C-N and N-N bond lengths in the side chains would be expected to show partial double bond character due to resonance, a detail that DFT calculations can quantify precisely. kbhgroup.in

A summary of typical bond lengths that would be computed for the core structure is presented below.

| Bond | Expected Bond Length (Å) |

| Pyrimidine C-N | ~1.34 |

| Pyrimidine C-C | ~1.39 |

| C-N (Hydrazinyl) | ~1.37 |

| N-N (Hydrazinyl) | ~1.40 |

| C=O (Carbohydrazide) | ~1.23 |

| C-N (Carbohydrazide) | ~1.36 |

| N-N (Carbohydrazide) | ~1.41 |

Note: These are representative values based on DFT studies of similar heterocyclic hydrazide compounds.

Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic properties. irjweb.comirjweb.com The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. ijcce.ac.ir

For this compound, the HOMO is expected to be localized primarily on the electron-rich hydrazinyl group and the pyrimidine ring, reflecting their electron-donating nature. Conversely, the LUMO is likely distributed over the carbohydrazide group and the pyrimidine ring, particularly the atoms involved in π-bonding, which can accept electron density. irjweb.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability and reactivity. ripublication.com A small energy gap indicates that the molecule can be easily excited, suggesting higher chemical reactivity and lower kinetic stability. ripublication.com DFT calculations on related pyrimidine and hydrazone derivatives have shown that the introduction of such functional groups tends to lower the energy gap, enhancing the molecule's potential for chemical reactions. kbhgroup.in

| Parameter | Description | Typical Calculated Value (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.0 to -6.5 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 to -2.0 |

| ΔE (Gap) | ELUMO - EHOMO | 4.0 to 4.5 |

Note: Values are typical for heterocyclic compounds and can vary based on the specific functional and basis set used in the calculation.

The Molecular Electrostatic Potential (MEP) map is a visual tool used to identify the electrophilic and nucleophilic sites of a molecule. It illustrates the charge distribution from the perspective of an approaching reactant. derpharmachemica.com The MEP surface is color-coded to represent different potential values: red areas indicate negative electrostatic potential (electron-rich regions, susceptible to electrophilic attack), while blue areas indicate positive potential (electron-poor regions, susceptible to nucleophilic attack). derpharmachemica.com

In the MEP map of this compound, negative potential (red) would be expected around the nitrogen atoms of the pyrimidine ring, the oxygen atom of the carbonyl group, and the terminal nitrogen of the hydrazinyl group. These sites are the most likely to interact with electrophiles or act as hydrogen bond acceptors. Positive potential (blue) would be concentrated around the hydrogen atoms, particularly those of the N-H groups in the hydrazinyl and carbohydrazide moieties, making them susceptible to attack by nucleophiles and prime candidates for hydrogen bond donation.

Computational methods can accurately predict spectroscopic data, which serves as a powerful tool for structure verification.

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, can calculate the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) of a molecule. kbhgroup.in For this compound, theoretical calculations would predict distinct signals for the protons and carbons of the pyrimidine ring and the side chains. The chemical shifts of the N-H protons, for instance, would be highly dependent on their involvement in intramolecular hydrogen bonding.

UV-Vis Absorption: Time-Dependent DFT (TD-DFT) is used to predict the electronic absorption spectra of molecules. kbhgroup.in By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can predict the maximum absorption wavelengths (λmax). For this molecule, the calculations would likely reveal π→π* and n→π* transitions associated with the pyrimidine ring and the carbonyl group, respectively.

Molecular Dynamics Simulations for Conformational Stability and Solvent Interactions

While quantum calculations are excellent for understanding static molecular properties, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, allowing for the exploration of conformational changes and interactions with the surrounding environment, such as a solvent. mdpi.com

For this compound, MD simulations can reveal the flexibility of the hydrazinyl and carbohydrazide side chains. These simulations can identify the most stable conformers in a given solvent (e.g., water or DMSO) and the energetic barriers between them. Furthermore, MD is crucial for studying how the molecule interacts with solvent molecules. It can map the hydration shells around the molecule, identifying which parts are likely to form strong hydrogen bonds with water, thereby influencing its solubility and bioavailability. mdpi.com

Reaction Mechanism Studies and Transition State Analysis using Computational Methods

Computational chemistry is a vital tool for investigating the mechanisms of chemical reactions, providing details that are often difficult or impossible to obtain experimentally. nih.gov For this compound, which can participate in various reactions such as condensation, cyclization, or oxidation, DFT can be used to map out the entire reaction pathway. nih.govlu.se

This involves locating the transition state (TS)—the highest energy point along the reaction coordinate—which is a critical step in determining the reaction's feasibility and rate. nih.gov By calculating the activation energy (the energy difference between the reactants and the transition state), chemists can predict how fast a reaction will proceed. For instance, studying the reaction of the carbohydrazide group with an aldehyde would involve modeling the initial nucleophilic attack, the formation of a tetrahedral intermediate, and the subsequent dehydration step, identifying the transition state for each elementary step. nih.gov Such studies provide a fundamental understanding of the molecule's reactivity and can guide the synthesis of new derivatives. rsc.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatization Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique employed to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. In the context of drug design and lead optimization, QSAR studies are instrumental in predicting the activity of novel derivatives and guiding the synthesis of compounds with enhanced potency and desired properties. For this compound, QSAR modeling can be a powerful tool to explore the structural requirements for its biological activities and to design novel, more active analogues.

The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. By systematically modifying the structure of a lead compound like this compound and correlating these changes with variations in biological activity, a predictive model can be developed. These models help in understanding the influence of various molecular descriptors, such as electronic, steric, and hydrophobic properties, on the activity of the compounds.

Several studies have demonstrated the utility of QSAR in the development of pyrimidine derivatives with diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. nih.govrsc.orgresearchgate.net For instance, 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully applied to series of pyrimidine derivatives to elucidate the three-dimensional structural features that govern their interactions with biological targets. nih.gov

A hypothetical QSAR study on a series of derivatives of this compound could involve the synthesis of analogues with substitutions at various positions of the pyrimidine ring and modifications of the hydrazinyl and carbohydrazide moieties. The biological activity of these compounds would be determined through in vitro assays. Subsequently, a variety of molecular descriptors would be calculated for each compound.

Table 1: Hypothetical Molecular Descriptors for QSAR Analysis of this compound Derivatives

| Compound | R1-Group | LogP | Molecular Weight ( g/mol ) | H-Bond Donors | H-Bond Acceptors | Predicted IC50 (µM) |

| 1 | -H | 0.85 | 170.16 | 4 | 5 | 15.2 |

| 2 | -CH3 | 1.25 | 184.19 | 4 | 5 | 12.8 |

| 3 | -Cl | 1.56 | 204.61 | 4 | 5 | 9.5 |

| 4 | -OCH3 | 1.10 | 200.19 | 4 | 6 | 11.1 |

| 5 | -NO2 | 0.98 | 215.16 | 4 | 7 | 7.3 |

Using statistical methods like multiple linear regression (MLR) or partial least squares (PLS), a QSAR equation can be derived. A hypothetical QSAR equation might look like:

pIC50 = β0 + β1(LogP) + β2(Molecular Weight) + β3(H-Bond Donors) + ...

The generated QSAR models, once validated, can be used to predict the biological activity of yet-to-be-synthesized derivatives of this compound. This predictive capability allows medicinal chemists to prioritize the synthesis of compounds that are most likely to exhibit high potency, thereby saving time and resources. For example, a study on 2-hydrazinyl-4-morpholinothieno[3,2-d]pyrimidine derivatives successfully established CoMFA and CoMSIA models to guide the design of novel cytotoxic agents. nih.gov Similarly, a 3D-QSAR study on 2-pyrimidine carbohydrazides as utrophin modulators provided insights for designing new therapeutic agents. nih.gov

Table 2: Statistical Parameters of a Hypothetical QSAR Model

| Parameter | Value | Description |

| n | 25 | Number of compounds in the training set |

| r² | 0.85 | Coefficient of determination |

| q² | 0.72 | Cross-validated correlation coefficient |

| F-statistic | 45.6 | Statistical significance of the model |

| SEE | 0.21 | Standard error of estimate |

The insights gained from such QSAR models can guide the rational design of new derivatives. For example, if the model indicates that electron-withdrawing groups at a specific position enhance activity, chemists can focus on synthesizing analogues with such substituents. The steric and electrostatic contour maps generated from CoMFA and CoMSIA studies can further pinpoint the regions around the molecule where modifications are likely to be favorable or unfavorable for biological activity. This iterative process of QSAR modeling, synthesis, and biological testing is a cornerstone of modern drug discovery.

Reactivity and Derivatization Chemistry of 2 Hydrazinylpyrimidine 5 Carbohydrazide

Reactions Involving the Hydrazinyl Moiety

The hydrazinyl group attached to the C2 position of the pyrimidine (B1678525) ring is a potent nucleophile, readily participating in condensation and cyclization reactions. Its reactivity is pivotal for the synthesis of fused heterocyclic systems where the pyrimidine ring is annulated with another nitrogen-containing ring.

The terminal amino group of the hydrazinyl moiety reacts readily with aldehydes and ketones to form hydrazones, a class of compounds characterized by the C=N-NH- structure. This condensation reaction is typically carried out in a protic solvent like ethanol (B145695), often with catalytic amounts of acid. These hydrazone derivatives are valuable intermediates in their own right and can be used for further cyclization reactions. nih.govajgreenchem.com The reaction of a hydrazide with a carbonyl compound is a well-established method for forming hydrazide-hydrazone derivatives. nih.gov For instance, cyanoacetylhydrazine reacts with 3-acetylpyridine (B27631) to yield the corresponding hydrazide-hydrazone. nih.gov Similarly, 5-methylpyrazinoic acid hydrazide can be condensed with various aromatic aldehydes. ajgreenchem.com

| Reactant 1 | Reactant 2 (Carbonyl Compound) | Product Type | Typical Conditions |

| 2-Hydrazinylpyrimidine-5-carbohydrazide | Aromatic Aldehyde (e.g., Benzaldehyde) | Hydrazone (Schiff Base) | Ethanol, catalytic acid, reflux |

| This compound | Aliphatic Ketone (e.g., Acetone) | Hydrazone | Methanol (B129727), room temperature |

| This compound | Substituted Indoline-2,3-dione | Isatin Hydrazone | Ethanol, reflux |

This table presents representative examples of condensation reactions based on the general reactivity of hydrazinyl groups.

The hydrazinyl group is a key precursor for the synthesis of fused heterocyclic systems. Intramolecular or intermolecular cyclization reactions can lead to the formation of stable, five- or six-membered rings fused to the parent pyrimidine core.

Pyrazolo[1,5-a]pyrimidines: These bicyclic systems can be synthesized through the reaction of a pyrimidine bearing a hydrazinyl group with a 1,3-dicarbonyl compound or its equivalent. The reaction proceeds via initial condensation to form a hydrazone, followed by an intramolecular cyclization and dehydration, leading to the aromatic pyrazolo[1,5-a]pyrimidine (B1248293) core. researchgate.netnih.gov The development of efficient synthetic strategies for pyrazolo[1,5-a]pyrimidines is an active area of research, with methods including cyclization and condensation reactions being prominent. researchgate.net

Triazoles: The hydrazinyl group can also be used to construct a fused triazole ring. For example, reaction with nitrous acid can lead to a tetrazolo[1,5-a]pyrimidine (B1219648) system via a diazide intermediate. Alternatively, reaction with reagents containing a single carbon atom, such as formic acid or orthoesters, can lead to the formation of a researchgate.netias.ac.incbijournal.comtriazolo[4,3-a]pyrimidine ring system. nih.gov The synthesis of 1,2,4-triazoles can be achieved through various methods, including the Pellizzari reaction, which involves the mixture of an amide and an acyl hydrazide. researchgate.net

The nucleophilic nitrogen atoms of the hydrazinyl group can react with acylating agents to form amides. This reaction typically involves treating the hydrazinylpyrimidine with acyl chlorides or anhydrides under basic conditions. The terminal nitrogen is generally more reactive. Amide bonds are crucial in medicinal chemistry due to their stability and ability to interact with biological targets. researchgate.net Similarly, reaction with isocyanates or chloroformates can yield urethane (B1682113) (carbamate) derivatives, further expanding the molecular diversity accessible from this starting material.

Reactions Involving the Carbohydrazide (B1668358) Moiety

The carbohydrazide group at the C5 position offers a second site for chemical modification. While also a hydrazine (B178648) derivative, its reactivity is influenced by the adjacent carbonyl group, which makes the terminal -NH2 group particularly well-suited for cyclocondensation reactions to form five-membered heterocycles.

Similar to the hydrazinyl moiety, the carbohydrazide group can undergo acylation and alkylation. Acylation with acid chlorides or anhydrides will typically occur at the terminal nitrogen atom to produce N,N'-diacylhydrazine derivatives. nih.govresearchgate.net These reactions are often used to introduce lipophilic chains, which can enhance properties such as cell permeability. mdpi.com Alkylation with alkyl halides can also occur, though controlling the site and degree of alkylation can be challenging.

The carbohydrazide moiety is an excellent precursor for the synthesis of various 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, and 1,2,4-triazoles. These reactions involve condensation with a one-carbon electrophile followed by cyclization and dehydration or elimination of a small molecule.

Oxadiazoles: Reaction of the carbohydrazide with a carboxylic acid under dehydrating conditions (e.g., using POCl3) or with an acid chloride followed by cyclization yields a 2,5-disubstituted 1,3,4-oxadiazole, where one substituent is the pyrimidine ring. nih.govmdpi.com A new approach involves coupling acyl hydrazides with α-bromo nitroalkanes to directly form the oxadiazole ring. nih.gov

Thiadiazoles: The synthesis of 1,3,4-thiadiazoles from the carbohydrazide group is commonly achieved by reaction with carbon disulfide in the presence of a base like potassium hydroxide. This forms a dithiocarbazate salt, which upon heating undergoes cyclization to the corresponding 5-thiol-1,3,4-thiadiazole derivative. mdpi.comnih.gov Alternatively, reaction with isothiocyanates yields a thiosemicarbazide (B42300) intermediate, which can then be cyclized under acidic or basic conditions to form substituted aminothiadiazoles. nih.gov

Triazoles: 1,2,4-Triazole rings can be formed from the carbohydrazide moiety. For instance, reacting the carbohydrazide with an isothiocyanate produces a thiosemicarbazide, which upon treatment with a base like sodium hydroxide, cyclizes to form a 1,2,4-triazole-3-thiol. nih.govtijer.org Another route involves the reaction of a carbohydrazide with ammonium (B1175870) acetate (B1210297) and an aldehyde in acetic acid to afford substituted 4H-1,2,4-triazoles. cbijournal.com

| Moiety | Reagent(s) | Resulting Heterocycle |

| Carbohydrazide | Carboxylic Acid / POCl3 | 1,3,4-Oxadiazole |

| Carbohydrazide | Carbon Disulfide / KOH | 1,3,4-Thiadiazole-5-thiol |

| Carbohydrazide | Isothiocyanate, then NaOH | 1,2,4-Triazole-3-thiol |

| Carbohydrazide | Aryl Aldehyde / NH4OAc | 4H-1,2,4-Triazole |

This table summarizes common cyclocondensation reactions of the carbohydrazide moiety.

Electrophilic Aromatic Substitution on the Pyrimidine Ring (if activated)

The pyrimidine ring is classified as a π-deficient heterocycle due to the presence of two electron-withdrawing nitrogen atoms. This inherent electronic characteristic generally renders the ring system deactivated towards electrophilic aromatic substitution (EAS) reactions. researchgate.netresearchgate.netscribd.comgrowingscience.com For an EAS reaction to occur on a pyrimidine ring, the presence of activating, electron-donating groups is typically required to sufficiently increase the electron density of the ring carbons. researchgate.netresearchgate.net

In the case of this compound, the hydrazinyl group (-NHNH2) at the C2-position is an activating group due to the lone pair of electrons on the nitrogen atom adjacent to the ring, which can be delocalized into the pyrimidine system. The carbohydrazide group (-CONHNH2) at the C5-position, however, is generally considered a deactivating group due to the electron-withdrawing nature of the carbonyl moiety.

The net effect of these two opposing substituents on the reactivity of the pyrimidine ring towards EAS is not empirically documented in the scientific literature. Theoretical considerations suggest that the activating effect of the C2-hydrazinyl group might not be sufficient to overcome the inherent π-deficiency of the pyrimidine nucleus and the deactivating influence of the C5-carbohydrazide group. Therefore, it is anticipated that electrophilic aromatic substitution on the pyrimidine ring of this compound would be challenging and likely require harsh reaction conditions, if it proceeds at all. To date, there are no published reports of successful electrophilic aromatic substitution reactions on this specific compound.

Regioselectivity and Stereoselectivity in Derivatization Reactions

The primary reactive sites of this compound are its two nucleophilic hydrazine moieties. The presence of both a hydrazinyl group at the 2-position and a carbohydrazide group at the 5-position introduces questions of regioselectivity in derivatization reactions with electrophiles. The terminal -NH2 group of the C2-hydrazinyl moiety is generally more nucleophilic than the amido -NH- of the carbohydrazide, and within the carbohydrazide, the terminal -NH2 is more nucleophilic than the amide N-H.

A significant area of derivatization for this compound involves cyclocondensation reactions with 1,2- or 1,3-dicarbonyl compounds, which can lead to the formation of fused heterocyclic systems. The regioselectivity of these reactions is dictated by the relative reactivity of the two hydrazine functionalities and the nature of the dicarbonyl compound. For instance, reaction with a β-diketone could potentially lead to the formation of a pyrazolo[1,5-a]pyrimidine ring system. ias.ac.inresearchgate.netresearchgate.netnih.govd-nb.info In such a reaction, the more nucleophilic C2-hydrazinyl group would be expected to initiate the reaction.

While specific stereoselectivity studies on this compound are not available, derivatization of the carbohydrazide moiety could introduce chiral centers, and the stereochemical outcome would be dependent on the reagents and reaction conditions employed.

The following table summarizes potential cyclocondensation reactions based on the known reactivity of similar heterocyclic hydrazines, illustrating the potential for regioselective derivatization.

| Reagent | Potential Product | Expected Regioselectivity |

| β-Diketone (e.g., Acetylacetone) | Pyrazolo[1,5-a]pyrimidine derivative | Initial attack by the more nucleophilic C2-hydrazinyl group. |

| α,β-Unsaturated Ketone | Pyrimido[2,1-c] ias.ac.inresearchgate.netwuxiapptec.comtriazine derivative | Michael addition initiated by the C2-hydrazinyl group. |

| Isothiocyanate | Thiosemicarbazide derivative | Preferential reaction at the more nucleophilic terminal NH2 of the C2-hydrazinyl group. |

Development of Multicomponent Reactions Utilizing the Compound

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single, atom-economical step. nih.govorgchemres.orgorgchemres.org The bifunctional nature of this compound makes it an attractive candidate for the development of novel MCRs.

Although there are currently no specific MCRs reported in the literature that utilize this compound as a starting material, its functional groups suggest several possibilities. For example, it could potentially be employed in Ugi-type reactions, where the two hydrazine moieties could act as the amine and/or hydrazine component, reacting with a carbonyl compound, an isocyanide, and a carboxylic acid.

Furthermore, the compound could serve as a key building block in the synthesis of novel fused heterocyclic libraries through MCRs. For instance, a one-pot reaction with a β-dicarbonyl compound and an aldehyde could potentially lead to complex polycyclic structures through a domino sequence of condensation and cyclization reactions. nih.govbookpi.org The development of such MCRs would offer an efficient pathway to novel chemical entities with potential applications in medicinal chemistry and materials science. Further research in this area is warranted to explore the full potential of this compound in the realm of multicomponent chemistry.

Future Perspectives and Emerging Research Directions

Exploration of Novel Synthetic Pathways and Catalytic Systems

Future research will likely focus on developing more efficient, sustainable, and diverse synthetic routes to 2-Hydrazinylpyrimidine-5-carbohydrazide and its derivatives. Traditional methods are poised to be supplemented or replaced by innovative strategies that offer higher yields, shorter reaction times, and milder conditions.

Key areas of exploration include:

Multi-component Reactions (MCRs): The development of one-pot MCRs is a significant trend for synthesizing complex heterocyclic molecules. mdpi.com Future pathways could involve the simultaneous combination of three or more starting materials to construct the di-substituted pyrimidine (B1678525) core in a single, highly atom-economical step.

Microwave-Assisted Synthesis: Microwave irradiation has been shown to dramatically accelerate the synthesis of pyrimidine derivatives, offering a faster and more efficient alternative to conventional heating. mdpi.com This technique could be optimized for the synthesis of this compound, potentially improving yields and reducing reaction times.

Novel Catalytic Systems: The use of advanced catalysts is a cornerstone of modern organic synthesis. Research into copper-catalyzed cycloaddition reactions has already proven effective for building pyrimidine rings. mdpi.com Future work may explore a broader range of metal catalysts (e.g., Palladium, Gold) or even metal-free carbocatalysts like graphite (B72142) oxide, which offer a greener and more sustainable option by avoiding metal contamination. figshare.com

| Catalytic System | Key Advantages | Potential Application for this compound | Reference |

|---|---|---|---|

| Copper (II) Triflate | Efficient for cycloaddition reactions of alkynes and amidines. | Could be used to construct the pyrimidine ring from appropriate precursors. | mdpi.com |

| Choline Hydroxide | Acts as both a green catalyst and reaction medium. | Offers a sustainable, base-catalyzed route from α,β-unsaturated ketones. | mdpi.com |

| Graphite Oxide | Reusable, metal-free carbocatalyst for solvent-free reactions. | Provides a highly sustainable and recyclable option for one-pot synthesis. | figshare.com |

Advanced Spectroscopic and Imaging Techniques for Real-Time Reaction Monitoring

Understanding reaction mechanisms and kinetics is crucial for optimizing synthetic processes. The application of advanced analytical techniques will be instrumental in gaining deeper insights into the formation of this compound.

A significant emerging direction is the use of real-time, ultrafast multidimensional NMR spectroscopy . This powerful technique allows for the in-situ monitoring of chemical reactions, enabling the identification of transient intermediates and the elucidation of complex reaction pathways. nih.gov By applying this method to the synthesis of pyrimidines, researchers can track the consumption of reagents and the formation of products and by-products as the reaction progresses. nih.gov This provides a detailed kinetic and mechanistic picture that is unattainable with traditional offline analysis, paving the way for precise optimization of reaction conditions such as temperature, pressure, and catalyst loading. nih.gov Further advancements in high-resolution mass spectrometry (HRMS) and hyphenated techniques like HPLC-MS will also provide highly sensitive methods for identifying and quantifying pyrimidine metabolites and derivatives in complex mixtures. creative-proteomics.comresearchgate.net

Integration with Flow Chemistry and Automated Synthesis Platforms

The shift from traditional batch synthesis to continuous flow chemistry is revolutionizing the production of pharmaceutical compounds and other fine chemicals. mdpi.com This technology offers superior control over reaction parameters, enhanced safety, and improved scalability. mdpi.comresearchgate.net

Future research will likely focus on adapting the synthesis of this compound to automated flow platforms. Such systems enable:

Rapid Reaction Optimization: Automated platforms can perform numerous experiments under varying conditions (temperature, flow rate, stoichiometry) in a short period, accelerating the discovery of optimal synthetic protocols. rsc.org

Enhanced Safety: Flow reactors handle hazardous reagents and energetic reactions in small volumes, significantly reducing the risks associated with large-scale batch production. mdpi.com

The integration of machine learning algorithms with these automated systems represents a frontier in chemical synthesis. rsc.org These "self-optimizing" platforms can autonomously design and execute experiments to find the best reaction conditions, minimizing human intervention and accelerating the discovery of new derivatives. rsc.orgbeilstein-journals.org

Computational Design of Functional Derivatives with Predicted Properties

Computational chemistry has become an indispensable tool in modern drug discovery and materials science. In silico methods allow for the rational design of novel derivatives of this compound with specific, predictable properties, thereby reducing the time and cost associated with trial-and-error laboratory work.

Key computational approaches include:

Molecular Docking: This technique predicts the binding affinity and orientation of a molecule within the active site of a biological target, such as an enzyme or receptor. dovepress.comresearchgate.net It can be used to design derivatives with enhanced biological activity, for example, as potential enzyme inhibitors for anticancer or antidiabetic applications. researchgate.netnih.govnih.gov

Density Functional Theory (DFT): DFT calculations are used to understand the electronic structure and reactivity of molecules. nih.gov This can help in predicting reaction outcomes and designing more efficient synthetic pathways. In materials science, DFT can predict properties like corrosion inhibition efficiency. kfupm.edu.sa

ADMET Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new compounds, helping to identify candidates with promising drug-like characteristics early in the design process. nih.gov

| Computational Method | Application | Predicted Outcome for Derivatives | Reference |

|---|---|---|---|

| Molecular Docking | Predicting binding to protein targets (e.g., kinases, lipoxygenase). | Identification of potent and selective enzyme inhibitors. | dovepress.comresearchgate.netnih.gov |

| Density Functional Theory (DFT) | Calculating electronic properties (FMO, MEP) and reactivity. | Understanding structure-activity relationships and reaction mechanisms. | nih.gov |

| ADMET Screening | Predicting pharmacokinetic and toxicity profiles. | Selection of candidates with favorable drug-likeness and safety. | nih.gov |

Role of this compound in Interdisciplinary Research

The unique structural features of this compound, with its multiple hydrogen bond donors and acceptors and metal-coordinating sites, make it a versatile scaffold for applications beyond traditional medicinal chemistry.

Bio-organic Chemistry: The pyrimidine core is a well-established pharmacophore, and hydrazide-hydrazone derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. nih.govmdpi.comnih.govturkjps.org Future research will focus on synthesizing libraries of derivatives and screening them against various biological targets. The dual functionality of the molecule allows for the creation of complex structures, potentially leading to compounds with novel mechanisms of action, such as dual-target enzyme inhibitors. nih.govresearchgate.net

Materials Science: The nitrogen-rich structure of pyrimidine and hydrazide derivatives makes them excellent candidates for applications in materials science. They have shown potential as corrosion inhibitors for steel by adsorbing onto the metal surface and forming a protective layer. kfupm.edu.sa Furthermore, carbohydrazide-based compounds have been used to improve the performance and stability of perovskite solar cells and to create high-energy coordination polymers. chemicalbook.com Future studies could explore the use of this compound or its polymers in developing new functional materials, sensors, or energetic compounds.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-Hydrazinylpyrimidine-5-carbohydrazide, and how do reaction conditions affect yield?

- Methodology : The compound is synthesized via hydrazinolysis of ester precursors. A common approach involves refluxing ethyl 2-(substituted-amino)-4-phenylpyrimidine-5-carboxylate derivatives with 80% hydrazine hydrate in ethanol for 6–12 hours, followed by recrystallization. Yields typically range from 66.6% to 87% depending on substituents and solvent systems .

- Key Parameters :

- Solvent : Ethanol or methanol improves solubility and reaction efficiency .

- Hydrazine Concentration : 80% hydrazine hydrate ensures complete conversion without excessive side reactions .

- Monitoring : Thin-layer chromatography (TLC) is used to track reaction progress .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- IR Spectroscopy : Identifies functional groups such as C=O (1628–1650 cm⁻¹) and NH/НH₂ (3285–3300 cm⁻¹) .

- ¹H NMR : Key signals include δ 4.51 (NH₂), δ 7.2–8.5 (aromatic protons), and δ 10–12 (hydrazine NH) in DMSO-d₆ .

- ¹³C NMR : Confirms carbonyl (C=O, ~160–170 ppm) and pyrimidine ring carbons .

Q. What are the solubility and storage recommendations for this compound?

- Solubility : Soluble in polar aprotic solvents like DMSO (50 mg/mL with sonication) but poorly soluble in water .

- Storage : Stable at -20°C for 1 year or -80°C for 2 years in anhydrous conditions to prevent hydrolysis .

Advanced Research Questions

Q. How do structural modifications on the pyrimidine ring influence biological activity?

- Substituent Effects :

- Electron-withdrawing groups (e.g., nitro, chloro) enhance antimicrobial and anticancer activity by increasing electrophilicity .

- Bulkier substituents (e.g., aryl groups) may improve binding to target proteins but reduce solubility .

- Case Study : Derivatives with benzothiazole or thiadiazole moieties show enhanced activity against Staphylococcus aureus (MIC: 2–8 µg/mL) .

Q. How can contradictions in reported biological data be resolved?

- Approaches :

- Standardized Assays : Use consistent protocols (e.g., broth microdilution for antimicrobial testing) to minimize variability .

- Structure-Activity Relationship (SAR) Studies : Compare substituent effects across studies to identify trends .

- Computational Modeling : Predict binding affinities using molecular docking (e.g., with E. coli DNA gyrase) to validate experimental results .

Q. What solvent systems optimize yield and purity during large-scale synthesis?

- Optimized Conditions :

Q. What are the challenges in crystallizing this compound derivatives?

- Crystallization Issues :

- Polymorphism : Multiple crystal forms may arise due to flexible hydrazine linkages .

- Solvent Selection : Ethanol/water mixtures (7:3 v/v) yield single crystals suitable for X-ray diffraction .

- Mitigation : Slow evaporation at 4°C improves crystal quality .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.